Acetamide, N-hydroxy-2-(methylamino)-
Description
Historical Context and Evolution of N-Hydroxy Acetamide (B32628) Chemistry
The journey into the chemistry of N-hydroxy acetamides is rooted in the broader exploration of amides and their derivatives. Acetamide (CH₃CONH₂), a simple amide derived from acetic acid and ammonia (B1221849), has been a known compound for over a century. guidechem.com Its utility as a solvent and a plasticizer laid the groundwork for further investigation into its chemical modifications. guidechem.com
A significant development in this field was the introduction of a hydroxyl group onto the nitrogen atom, leading to the class of compounds known as N-hydroxy acetamides or hydroxamic acids. One of the earliest and most well-known examples is N-hydroxyacetamide itself (acetohydroxamic acid). nih.gov The synthesis of N-(hydroxymethyl)acetamide, a related precursor, has been well-documented, often involving the reaction of acetamide with formaldehyde. elsevierpure.com This foundational work opened the door to creating a diverse array of N-hydroxy acetamide derivatives.
Early research into these compounds was often driven by their metal-chelating properties, a characteristic conferred by the hydroxamic acid moiety. This has led to their investigation in various biological contexts, including as enzyme inhibitors. mdpi.comnist.gov The synthesis of more complex N-hydroxy acetamide derivatives has evolved over time, with methods being developed to attach various functional groups to the acetamide backbone to modulate their chemical and biological properties. mdpi.com
Significance of Methylamino Moieties in Biologically Active Compounds
The methylamino group (-NHCH₃) is a crucial functional group in a vast number of biologically active compounds, both natural and synthetic. chemsrc.comepa.gov It is a derivative of ammonia where one hydrogen atom is replaced by a methyl group, rendering it a primary amine. epa.gov In nature, methylamine (B109427) is involved in processes like putrefaction and serves as a substrate for methanogenesis. epa.gov
The presence of a methylamino group can significantly influence a molecule's properties, including its basicity, nucleophilicity, and ability to form hydrogen bonds. These characteristics are critical for interactions with biological targets such as enzymes and receptors. nih.gov For instance, the methylation of amines is a key reaction in the synthesis of many pharmaceuticals. nih.gov
Furthermore, methyl groups play a vital role in the dynamics and structure of biomolecules like proteins. chemicalbook.com They can contribute to the hydrophobic interactions that drive protein folding and can influence the flexibility of a molecule, which is often essential for its biological function. chemicalbook.com The incorporation of a methylamino moiety into a drug candidate is a common strategy in medicinal chemistry to fine-tune its pharmacokinetic and pharmacodynamic profile.
Overview of Research Trajectories for Related Acetamide Derivatives
Research into acetamide derivatives has exploded in recent decades, with a focus on their potential as therapeutic agents. hymasynthesis.com Scientists have synthesized and tested a vast library of these compounds, leading to the discovery of a wide range of biological activities.
One major area of investigation is their use as anti-inflammatory agents. Many acetamide derivatives have been designed as selective inhibitors of cyclooxygenase-II (COX-II), an enzyme involved in pain and inflammation. Another significant research trajectory is their application as anticancer agents. hymasynthesis.com For example, certain phenoxy acetamide derivatives have shown remarkable anticancer activity against various cell lines. hymasynthesis.com
The versatility of the acetamide scaffold allows for the introduction of various substituents, leading to compounds with diverse properties. For instance, the attachment of heterocyclic rings like pyrazole, triazole, and oxadiazole to the acetamide backbone has yielded potent COX-II inhibitors. Moreover, flavonoid acetamide derivatives have been synthesized to improve the bioavailability and antioxidant properties of natural flavonoids.
Recent studies have also explored acetamide derivatives as inhibitors of other enzymes, such as heme oxygenase-1 (HO-1), which is implicated in cancer progression. The development of N-hydroxybutanamide derivatives as matrix metalloproteinase (MMP) inhibitors further highlights the broad therapeutic potential of this class of compounds.
Rationale and Scope of Academic Inquiry into Acetamide, N-hydroxy-2-(methylamino)-
The academic inquiry into Acetamide, N-hydroxy-2-(methylamino)- is a logical progression based on the established importance of its constituent functional groups and the promising research on related molecules. The N-hydroxy group suggests potential for metal chelation and enzyme inhibition, while the 2-(methylamino) substituent offers a site for biological interactions and modulation of physicochemical properties.
The synthesis of related compounds, such as N-hydroxy-2-[(2-methylphenyl)methylamino]acetamide, indicates that the core structure is synthetically accessible. hymasynthesis.com The rationale for investigating this specific compound lies in the potential for synergistic or unique biological activities arising from the combination of the N-hydroxy and 2-(methylamino) moieties on the acetamide framework.
Future research will likely focus on the synthesis of Acetamide, N-hydroxy-2-(methylamino)- and the characterization of its chemical and physical properties. Subsequent studies would then logically progress to the evaluation of its biological activity, potentially in areas where related acetamide derivatives have shown promise, such as in cancer, inflammation, and enzyme inhibition. The exploration of this and similar novel acetamide derivatives continues to be a vibrant and important frontier in chemical and biological research.
Structure
2D Structure
3D Structure
Properties
CAS No. |
119280-41-0 |
|---|---|
Molecular Formula |
C3H8N2O2 |
Molecular Weight |
104.11 g/mol |
IUPAC Name |
N-hydroxy-2-(methylamino)acetamide |
InChI |
InChI=1S/C3H8N2O2/c1-4-2-3(6)5-7/h4,7H,2H2,1H3,(H,5,6) |
InChI Key |
RADJGGDAWUGNAJ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(=O)NO |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations of N Hydroxy 2 Methylamino Acetamide
De Novo Synthesis Strategies for the N-hydroxy-2-(methylamino)acetamide Scaffold
The creation of the N-hydroxy-2-(methylamino)acetamide backbone from basic starting materials requires careful consideration of functional group compatibility and the strategic introduction of key structural elements. Both convergent and divergent synthetic plans can be envisioned for accessing this molecule and its derivatives.
Development of Convergent and Divergent Synthetic Routes
Convergent and divergent synthetic strategies offer flexible approaches to complex molecules like N-hydroxy-2-(methylamino)acetamide. A convergent synthesis would involve the coupling of two or more complex fragments late in the synthetic sequence, while a divergent approach would allow for the generation of a library of analogs from a common intermediate.
A plausible convergent approach to N-hydroxy-2-(methylamino)acetamide could involve the synthesis of an activated N-hydroxyglycine derivative, which is then coupled with methylamine (B109427). For instance, an N-protected, O-protected N-hydroxyglycine could be activated as an acid chloride or with a peptide coupling reagent, followed by amidation with methylamine. The protecting groups would then be removed to yield the final product.
Divergent strategies are particularly valuable for generating a library of analogs for structure-activity relationship studies. A potential divergent route could start from a readily available α-amino acid, such as glycine (B1666218). The glycine could be functionalized to introduce the methylamino group, and the resulting N-methylglycine could then be converted to the corresponding acetamide (B32628). Subsequent selective N-hydroxylation would yield the target scaffold. Alternatively, a common intermediate bearing orthogonal protecting groups on the amino and hydroxyl functionalities could be synthesized, allowing for the selective deprotection and diversification of each group. The development of such routes is crucial for exploring the chemical space around this important pharmacophore. frontiersin.org
Exploration of Stereoselective Synthetic Approaches (e.g., Dynamic Kinetic Resolution, Asymmetric Transfer Hydrogenation)
The α-carbon of N-hydroxy-2-(methylamino)acetamide is a stereocenter, and the development of methods to control its stereochemistry is of paramount importance. Dynamic kinetic resolution (DKR) and asymmetric transfer hydrogenation (ATH) are powerful techniques for the synthesis of enantiomerically enriched α-amino acids and their derivatives. acs.orgnih.gov
Dynamic Kinetic Resolution (DKR) is a process in which a racemic starting material is converted into a single enantiomer of the product in theoretically 100% yield. acs.orgnih.gov This is achieved by combining a rapid racemization of the starting material with a highly enantioselective reaction. For the synthesis of chiral N-hydroxy-2-(methylamino)acetamide, a racemic α-halo-N-hydroxyacetamide could be subjected to DKR. The racemization could be catalyzed by a suitable transition metal complex, while the enantioselective substitution of the halide with methylamine could be achieved using a chiral catalyst or a biocatalyst. An enzymatic approach using an aminopeptidase (B13392206) in combination with a racemase has been successfully applied to the DKR of amino acid amides, suggesting that a similar strategy could be viable for N-hydroxy-2-(methylamino)acetamide. nih.govacs.orgasm.org
| Substrate | Racemization Catalyst | Resolution Catalyst | Product Configuration | Yield (%) | ee (%) | Reference |
| L-Alanine amide | ACL racemase | D-Aminopeptidase | D-Alanine | >99 | >99 | acs.org |
| Racemic α-hydroxy esters | Ru-catalyst | Pseudomonas cepacia lipase | (R)- or (S)-ester | Good | Excellent | nih.gov |
| Racemic α-alkyl-β-keto amides | - | (R)-selective transaminase | anti-α-Alkyl-β-amino amide | 45-90 | >99 | rsc.org |
Asymmetric Transfer Hydrogenation (ATH) is another powerful method for the enantioselective synthesis of chiral alcohols and amines. researchgate.net In the context of N-hydroxy-2-(methylamino)acetamide synthesis, a precursor such as an α-(N-hydroxy-N-methylamino)ketoacetamide could be subjected to ATH using a chiral ruthenium or iridium catalyst. These catalysts, often featuring chiral diamine or P,N,N-ligands, can efficiently and selectively reduce the ketone to the corresponding chiral alcohol, which in this case would be the N-hydroxy group of the target molecule. The stereochemical outcome of the reaction is controlled by the chirality of the catalyst.
Utilization of Novel Catalytic Systems in Acetamide Formation
The formation of the acetamide bond is a key step in the synthesis of N-hydroxy-2-(methylamino)acetamide. While traditional methods often rely on stoichiometric coupling reagents, which generate significant waste, modern catalytic approaches offer a more sustainable alternative. rsc.org Boronic acid catalysts, for example, have been shown to effectively promote the direct amidation of carboxylic acids and amines. rsc.org In the synthesis of N-hydroxy-2-(methylamino)acetamide, a catalytic system could be employed to couple an appropriate N-hydroxy-amino acid precursor with methylamine. The development of novel catalysts that are tolerant of the various functional groups present in the molecule is an active area of research. scientificupdate.com
Functionalization and Derivatization Reactions of N-hydroxy-2-(methylamino)acetamide
The presence of two distinct and reactive functional groups, the N-hydroxy and the methylamino moieties, in N-hydroxy-2-(methylamino)acetamide allows for a wide range of chemical transformations. The selective modification of these groups is crucial for the synthesis of analogs with tailored properties.
Selective Modifications of the N-Hydroxy Functionality
The N-hydroxy group of the hydroxamic acid moiety can be selectively functionalized through O-acylation or O-alkylation. However, achieving selectivity in the presence of the secondary amine can be challenging.
O-Acylation: The selective O-acylation of the N-hydroxy group can be achieved under acidic conditions. acs.orgnih.gov In an acidic medium, the more basic amino group is protonated, which deactivates it towards acylation. This allows for the preferential reaction of an acylating agent, such as an acid chloride or anhydride (B1165640), with the less basic N-hydroxy group. This strategy has been successfully employed for the chemoselective O-acylation of hydroxyamino acids. acs.orgnih.gov
O-Alkylation: The selective O-alkylation of the N-hydroxy group can be more challenging due to the comparable nucleophilicity of the N-hydroxy and methylamino groups. One approach to achieve selectivity is to use a copper-catalyzed reaction, which has been shown to favor O-alkylation of amides. google.com Alternatively, protecting the methylamino group prior to alkylation, followed by deprotection, would provide a reliable route to O-alkylated derivatives.
Diversification Strategies for the Methylamino Group
The secondary methylamino group in N-hydroxy-2-(methylamino)acetamide is a key site for diversification. It can undergo a variety of reactions, including N-alkylation and N-acylation, to generate a diverse range of analogs. acs.org
N-Alkylation: Further alkylation of the methylamino group can be achieved using alkyl halides or through reductive amination. Direct N-alkylation with alkyl halides can be complicated by over-alkylation and the potential for O-alkylation of the N-hydroxy group. A more controlled approach is reductive amination, where the methylamino group is reacted with an aldehyde or ketone in the presence of a reducing agent to form a tertiary amine. Catalytic methods for the N-alkylation of amines using alcohols as alkylating agents offer a green and efficient alternative. nih.gov
N-Acylation: The methylamino group can be readily acylated using acid chlorides, anhydrides, or through peptide coupling reactions. ncert.nic.in The choice of acylating agent and reaction conditions can be tuned to achieve high yields and selectivity. In the presence of the N-hydroxy group, it may be necessary to use a base to deprotonate the ammonium (B1175870) salt formed during the reaction and drive the equilibrium towards the acylated product. ncert.nic.in The development of chemoselective acylation methods that favor N-acylation over O-acylation is an important area of research.
Manipulation of the Acetamide Linkage for Analog Development
The acetamide linkage within N-hydroxy-2-(methylamino)acetamide serves as a critical anchor point for the development of diverse molecular analogs. Synthetic strategies are often focused on modifying this linkage to alter the compound's physicochemical properties, metabolic stability, and biological target engagement. These manipulations can range from simple N-alkylation or acylation to more complex intramolecular cyclizations, yielding novel heterocyclic scaffolds.
One prominent transformation involves the intramolecular cyclization of related 2-(alkylamino)acetamide structures. Research has shown that under specific conditions, such as refluxing for several hours, certain 2-(aminoalkyl)acetamides can be converted into their corresponding morpholin-2-ones. researchgate.net This cyclization is a thermodynamically favored process, driven by the formation of a stable six-membered ring. Theoretical calculations have indicated that preferred conformations of the acetamide precursor facilitate this ring-closure reaction. researchgate.net This strategy represents a significant alteration of the core acetamide structure, leading to a rigidified analog.
Another avenue for analog development involves the reaction of the N-hydroxyacetamide moiety with various electrophiles. While direct manipulation of the N-hydroxy-2-(methylamino)acetamide linkage is specific, broader principles from acetamide chemistry are applicable. For instance, the synthesis of N-substituted acetamide derivatives often begins with the reaction of primary or secondary amines with haloacetyl halides, such as bromoacetyl bromide, to form α-halo-acetamide intermediates. nih.gov These intermediates are versatile precursors that can subsequently react with various nucleophiles to introduce a wide range of functional groups, effectively creating a library of analogs.
Furthermore, the amide bond itself, known for its stability in protein architectures, can be leveraged to construct more elaborate molecular devices. nih.gov The synthesis of N-substituted acetamide derivatives has been achieved through methods like molecular hybridization, demonstrating the versatility of the acetamide core in generating novel compounds with tailored properties. nih.gov
The table below summarizes key transformations for analog development based on the acetamide scaffold.
| Transformation Type | Reagents/Conditions | Resulting Structure | Key Finding | Reference |
| Intramolecular Cyclization | Reflux (e.g., 12 hours) | Morpholin-2-ones | The transformation is thermodynamically favored through a preferred conformation. | researchgate.net |
| N-Substitution via α-halo intermediate | 1. Bromoacetyl bromide, TEA, MeCN; 2. Nucleophile (e.g., Imidazole), DMF, K₂CO₃ | N-Substituted Acetamides | Provides a versatile route to a wide array of analogs by varying the nucleophile. | nih.gov |
| Acylation | Acetic anhydride or acyl chloride, dry CH₂Cl₂ | N-Acylacetamides | Allows for the introduction of various acyl groups to the amine. | nih.gov |
Mechanistic Organic Chemistry Studies in N-hydroxy-2-(methylamino)acetamide Synthesis
The synthesis of N-hydroxy-2-(methylamino)acetamide is governed by fundamental principles of reaction mechanisms, including the formation of transient intermediates and the influence of electronic and steric factors on reaction pathways.
Investigation of Reaction Intermediates and Transition States
Understanding the transient species formed during the synthesis of N-hydroxy-2-(methylamino)acetamide is crucial for optimizing reaction conditions and improving yields. While direct spectroscopic observation of intermediates for this specific compound is not widely published, mechanistic studies of related N-hydroxy compounds and acetamides provide significant insights.
In the context of N-hydroxyamines, it is known that they can be further activated to form more reactive species. For example, the N-hydroxylamine of 2-amino-3-methylimidazolo[4,5-f]quinoline (IQ) can be converted to a more potent electrophile, N-acetoxy-IQ, through in-situ reaction with acetic anhydride. nih.gov This N-acetoxy intermediate is significantly more reactive towards nucleophiles like DNA. nih.gov This suggests that during the synthesis or subsequent reactions of N-hydroxy-2-(methylamino)acetamide, similar N-acyloxy or other activated intermediates could be formed, potentially influencing the reaction outcome.
Theoretical calculations, such as those performed on related 2-(alkylamino)acetamides, help in elucidating the stability of different conformations and the energy barriers of transition states. researchgate.net For the intramolecular cyclization to morpholin-2-ones, computational studies have identified the specific conformation that precedes the ring-closing transition state, confirming it as a thermodynamically favored pathway. researchgate.net Similar computational approaches can be applied to map the reaction coordinates for the synthesis of N-hydroxy-2-(methylamino)acetamide, identifying key transition states and intermediates.
The table below outlines plausible intermediates and the methods used to study them in related systems.
| Intermediate/Transition State | Precursor/Reaction | Method of Investigation | Significance | Reference |
| N-Acetoxyamine | N-Hydroxyamine + Acetic Anhydride | Chemical trapping with nucleophiles (e.g., deoxyguanosine) | A highly reactive intermediate that facilitates covalent bond formation. | nih.gov |
| Conformationally-aligned Precursor | Intramolecular Cyclization | Theoretical Calculations (ab initio) | The stability of a specific conformer determines the feasibility of the reaction pathway. | researchgate.netresearchgate.net |
| Nitrenium Ions | Metabolic or chemical oxidation of N-hydroxy metabolites | Inferred from product analysis | Highly electrophilic species that can lead to secondary metabolites or adducts. | nih.gov |
Elucidation of Regioselectivity and Chemoselectivity Profiles
N-hydroxy-2-(methylamino)acetamide is a multifunctional molecule, containing several potential nucleophilic centers: the N-hydroxy oxygen, the secondary amine nitrogen, and the amide nitrogen/oxygen. The selective reaction at one of these sites in the presence of others is a significant challenge in its synthesis and derivatization, highlighting the importance of regioselectivity and chemoselectivity.
Studies on structurally analogous compounds containing multiple nucleophilic centers provide a framework for understanding these selectivity profiles. For instance, the reaction of (2S,3S)-N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide, a molecule with hydroxyl, methylamino, and amide groups, with various electrophiles demonstrates remarkable chemoselectivity. researchgate.net Reaction with dihaloalkanes leads to the formation of hexahydro-4-pyrimidinones, indicating a preference for reaction at the two nitrogen centers. In contrast, reaction with aldehydes yields oxazolidines, showing a selective reaction between the hydroxyl group and the secondary amine. researchgate.net This selectivity is often dictated by the nature of the electrophile and the reaction conditions.
The disparate reactivity of these nucleophilic centers can be explained by factors such as the Hard and Soft Acids and Bases (HSAB) principle, steric hindrance, and the relative pKa values of the functional groups. Ab initio calculations have been employed to rationalize these experimental outcomes, providing insights into the electronic properties of the different nucleophilic sites and the stability of the resulting products. researchgate.net For N-hydroxy-2-(methylamino)acetamide, the N-hydroxy group presents a soft nucleophilic character, while the methylamino group is a harder nucleophile. This difference can be exploited to achieve selective reactions.
The table below details examples of selective reactions in a multifunctional compound analogous to N-hydroxy-2-(methylamino)acetamide.
| Reactant | Electrophile | Product | Selectivity Profile | Reference |
| (2S,3S)-N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide | Dihaloalkanes | Hexahydro-4-pyrimidinones | Chemoselective reaction at the secondary amine and amide nitrogens. | researchgate.net |
| (2S,3S)-N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide | Aldehydes | Oxazolidines | Chemoselective reaction at the secondary amine and hydroxyl groups. | researchgate.net |
Computational and Spectroscopic Characterization of N Hydroxy 2 Methylamino Acetamide
High-Resolution Spectroscopic Analysis for Structural Elucidation
Spectroscopic analysis is fundamental to confirming the chemical structure of N-hydroxy-2-(methylamino)acetamide. Techniques such as Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (FT-IR and Raman), and Mass Spectrometry (MS) each provide unique and complementary information.
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For N-hydroxy-2-(methylamino)acetamide, ¹H and ¹³C NMR spectra reveal the number and type of hydrogen and carbon atoms, respectively, while 2D NMR experiments establish the connectivity between them.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The chemical shifts are influenced by the electronic environment of the protons. The methyl group (CH₃) attached to the nitrogen would appear as a singlet, while the methylene (B1212753) protons (CH₂) would likely appear as a doublet due to coupling with the adjacent N-H proton. The protons on the nitrogen (NH) and oxygen (OH) are exchangeable and may appear as broad singlets.
¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton. The carbonyl carbon (C=O) of the amide group is expected to have the largest chemical shift, appearing significantly downfield. The methylene carbon (CH₂) and the methyl carbon (N-CH₃) would appear at characteristic upfield positions.
2D NMR: Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), would be employed to confirm the structural assignments. An HSQC experiment would correlate the signals in the ¹H spectrum to the signals of the directly attached carbons in the ¹³C spectrum. An HMBC experiment would reveal longer-range couplings (over two to three bonds), confirming the connectivity between the methyl group, the methylene group, and the carbonyl carbon.
Table 1: Predicted NMR Data for N-hydroxy-2-(methylamino)acetamide
| Atom | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| C=O | - | - | 168-172 |
| CH₂ | 3.2 - 3.4 | d | 50-55 |
| N-CH₃ | 2.4 - 2.6 | s | 35-40 |
| NH | 2.8 - 3.2 (broad) | s | - |
Note: Predicted values are based on data from structurally similar compounds such as 2-(alkylamino)acetamides and N-methylacetamide. researchgate.netnih.gov
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes.
FT-IR Spectroscopy: In the FT-IR spectrum of N-hydroxy-2-(methylamino)acetamide, the most prominent absorption band would be the C=O stretching vibration of the amide group (Amide I band), typically found in the region of 1630-1680 cm⁻¹. The N-H bending vibration (Amide II band) is also a key feature. researchgate.net A broad absorption band in the high-frequency region (3200-3500 cm⁻¹) would correspond to the O-H stretching of the hydroxamic acid group and the N-H stretching of the secondary amine.
Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is also visible in Raman spectra, non-polar bonds can sometimes yield stronger signals than in FT-IR. The C-H stretching vibrations of the methyl and methylene groups would be clearly visible. Studies on related molecules like N-methylacetamide show characteristic Amide I and Amide III bands in their Raman spectra, which are sensitive to the molecular environment. researchgate.netnih.gov
Table 2: Predicted Vibrational Frequencies for N-hydroxy-2-(methylamino)acetamide
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|---|
| O-H | Stretch | 3200-3500 (broad) |
| N-H | Stretch | 3200-3500 (broad) |
| C-H (sp³) | Stretch | 2850-3000 |
| C=O (Amide I) | Stretch | 1630-1680 |
| N-H (Amide II) | Bend | 1540-1570 |
Note: Predicted values are based on data from related acetamide (B32628) and hydroxamic acid derivatives. researchgate.netresearchgate.net
Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For N-hydroxy-2-(methylamino)acetamide (C₃H₈N₂O₂), the calculated molecular weight is approximately 104.11 g/mol .
In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at an m/z (mass-to-charge ratio) of 104. The fragmentation pattern would provide evidence for the structure. Common fragmentation pathways for related amino acetamides include the rupture of the Cα-C(O) bond and the Cα-N bond. researchgate.net Key fragments for N-hydroxy-2-(methylamino)acetamide would likely include:
A fragment from the loss of the hydroxyl group (-OH).
A fragment corresponding to the [CH₃NHCH₂]⁺ cation.
A fragment resulting from the cleavage of the amide bond.
Table 3: Predicted Mass Spectrometry Fragments for N-hydroxy-2-(methylamino)acetamide
| Fragment Ion | Predicted m/z |
|---|---|
| [M]⁺ | 104 |
| [M - OH]⁺ | 87 |
| [CH₃NHCH₂]⁺ | 44 |
Note: Predicted fragmentation is based on patterns observed for similar 2-(alkylamino)acetamides. researchgate.net
Advanced Computational Chemistry for Molecular Structure and Reactivity
Computational methods are employed to model the molecule's properties at an atomic level, offering insights that complement experimental data.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. By performing a geometry optimization, the lowest energy (most stable) three-dimensional conformation of N-hydroxy-2-(methylamino)acetamide can be determined. Studies on similar amide-containing molecules often utilize functionals like B3LYP with basis sets such as 6-311G(d,p) to achieve accurate results. researchgate.net
This analysis yields optimized bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations provide information on the molecule's electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability. An electrostatic potential map can also be generated to visualize the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, which is crucial for understanding intermolecular interactions. nih.gov
While DFT provides a static picture of the most stable structure, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of the molecule over time. MD simulations model the movements of atoms and molecules based on classical mechanics, providing a view of the molecule's flexibility and conformational landscape. nih.gov
For a flexible molecule like N-hydroxy-2-(methylamino)acetamide, MD simulations can explore the different conformations accessible through bond rotations. By performing these simulations in a solvent, such as a box of explicit water molecules, the influence of the environment on the molecule's structure and dynamics can be assessed. This is particularly important for understanding how hydrogen bonding with water molecules might stabilize certain conformations over others, which is a key aspect of its behavior in a biological or aqueous environment. nih.gov
Detailed Computational and Spectroscopic Analysis of Acetamide, N-hydroxy-2-(methylamino)- Unavailable in Public Research
A thorough review of publicly accessible scientific literature reveals a lack of specific research articles focusing on the computational and spectroscopic characterization of the chemical compound Acetamide, N-hydroxy-2-(methylamino)- . Consequently, the detailed data required to populate an analysis of its frontier molecular orbitals and predict its spectroscopic parameters is not available.
While computational studies employing methods like Density Functional Theory (DFT) are common for characterizing related acetamide derivatives, these analyses are highly specific to the molecule under investigation. The electronic and structural properties of a molecule, which dictate its reactivity and spectroscopic fingerprint, are unique. Therefore, data from other, similar compounds cannot be extrapolated to accurately describe Acetamide, N-hydroxy-2-(methylamino)- .
For context, research on other acetamide-based molecules demonstrates the type of analysis that would be required. For instance, studies on compounds like N-chlorophenyl acetamide and various N-aryl acetamides often involve:
Frontier Molecular Orbital (HOMO-LUMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. xisdxjxsu.asianih.gov A smaller energy gap generally implies higher reactivity. nih.gov
Theoretical Spectroscopic Prediction:
Infrared (IR) Spectroscopy: DFT calculations are used to predict the vibrational frequencies corresponding to the molecule's functional groups, such as the amide I, II, and III bands. xisdxjxsu.asiasemanticscholar.org These theoretical spectra are crucial for interpreting experimental results.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical chemical shifts for ¹H and ¹³C atoms are calculated to aid in the structural elucidation of the molecule. nih.gov
UV-Visible Spectroscopy: The electronic transitions and maximum absorption wavelengths (λmax) are predicted to understand the molecule's behavior under UV-Vis light.
Without dedicated research on Acetamide, N-hydroxy-2-(methylamino)- , it is impossible to provide the specific HOMO-LUMO energy values, reactivity predictions, or theoretical spectroscopic data (IR, NMR, UV-Vis) requested. The generation of scientifically accurate data tables and detailed findings for this specific compound is contingent on future computational chemistry research.
Structure Activity Relationship Sar and Ligand Design for N Hydroxy 2 Methylamino Acetamide Derivatives
Systematic Exploration of Substituent Effects on Biological Activity
The potency and selectivity of these compounds can be fine-tuned by modifying three key regions: the N-hydroxy moiety, the methylamino group, and the acetamide (B32628) backbone with its terminal substituents.
The N-hydroxyacetamide group, which forms a hydroxamic acid, is frequently identified as the critical pharmacophore responsible for the biological activity of these derivatives. This functional group is a powerful metal chelator. In many enzyme-catalyzed reactions, a metal ion (often zinc) is essential for activity. The N-hydroxy moiety can coordinate with this metal ion in the enzyme's active site, leading to potent inhibition. For instance, N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide was identified as a potent inhibitor of aminopeptidase (B13392206) N, an activity attributed to its metal-chelating hydroxamate group. nih.gov
Furthermore, studies on related structures like N-hydroxybutanamide derivatives have shown their efficacy as inhibitors of matrix metalloproteinases (MMPs), another class of zinc-dependent enzymes. mdpi.com The N-hydroxy group is also a key participant in hydrogen bonding, acting as both a hydrogen bond donor (HBD) and acceptor (HBA). Research on N-hydroxyphthalimide derivatives demonstrated that the N-hydroxy group's ability to form a salt bridge with amines was essential for the observed chemical reaction, underscoring its pivotal role in molecular interactions. nih.govresearchgate.net The removal or replacement of this group almost invariably leads to a significant loss of biological activity.
The methylamino group at the 2-position of the acetamide backbone plays a significant role in defining the compound's interaction with its biological target. Modifications to this group can influence several properties, including steric bulk, hydrophobicity, and hydrogen bonding capacity.
Position: The specific location at the alpha-carbon (2-position) is crucial for orienting the group correctly within the target's binding pocket. Shifting its position along the backbone would drastically alter the molecule's three-dimensional shape and its ability to interact with specific amino acid residues.
Modification: Replacing the methyl group with larger alkyl groups (e.g., ethyl, propyl) can probe the size and nature of hydrophobic pockets within the binding site. However, excessively large groups may introduce steric hindrance, preventing the ligand from binding effectively. Conversely, smaller substituents or replacing the methylamino group with other functional groups can alter the molecule's polarity and hydrogen bonding potential. Studies on N-terminal protein modifications have shown that even the subtle change of methylation can significantly impact protein function and recognition, suggesting that modifications to the methylamino group in these small molecules are likely to have profound effects on their biological activity. nih.gov
The acetamide backbone serves as a rigid scaffold that correctly positions the essential N-hydroxy and methylamino functionalities for optimal interaction with a target. The carbonyl oxygen of the acetamide is a strong hydrogen bond acceptor, while the amide nitrogen can act as a hydrogen bond donor. Docking studies on other acetamide derivatives have confirmed that the acetamide moiety's nitrogen can form critical hydrogen bonds with amino acids like Tryptophan and Serine in the active site of enzymes like COX-II. archivepp.com
Table 1: Illustrative SAR Data for Fungicidal Activity of Acetamide Derivatives This table is based on data for 2-((2-hydroxyphenyl)methylamino)acetamide derivatives, illustrating the principle of modifying terminal substituents.
| Compound ID | R-Group on Phenyl Ring | Biological Activity (EC₅₀ in µg/mL) against S. sclerotiorum |
| 5a | 2,4-dichloro | 10.34 |
| 5b | 2,6-dichloro | 15.21 |
| 5e | 2-chloro-4-fluoro | 2.89 |
| 5h | 4-bromo | 7.65 |
| 5j | 4-methyl | 12.58 |
| Chlorothalonil | (Reference Fungicide) | 4.32 |
| (Data adapted from findings on related acetamide structures, demonstrating the impact of terminal substituents. nih.gov) |
Rational Design Principles for Optimized N-hydroxy-2-(methylamino)acetamide Analogues
The optimization of N-hydroxy-2-(methylamino)acetamide derivatives is guided by established medicinal chemistry principles. These strategies aim to improve the compound's pharmacological profile by refining its molecular structure to achieve better efficacy and selectivity. Key considerations include modifying the molecule's conformation and employing bioisosteric replacements to enhance interactions with target proteins.
Conformational Restriction and Bioisosteric Replacements
A fundamental approach in ligand design is to reduce the conformational flexibility of a molecule. By locking the molecule into a bioactive conformation, the entropic penalty of binding is reduced, which can lead to a significant increase in affinity. This is often achieved by introducing cyclic structures or rigid linkers.
Bioisosteric replacement is another powerful tool, involving the substitution of one atom or group with another that possesses similar physical or chemical properties. drughunter.com This strategy is used to optimize potency, selectivity, metabolic stability, and pharmacokinetic properties. drughunter.comnih.gov Bioisosteres can be classified as classical (atoms or groups with similar size and electronics) or non-classical (structurally distinct groups that produce a similar biological effect). drughunter.com
Common Bioisosteric Replacements:
Hydrogen Replacement: Substituting hydrogen with deuterium (B1214612) can modulate metabolism by leveraging the kinetic isotope effect, potentially slowing the rate of metabolic cleavage. cambridgemedchemconsulting.com Replacement with fluorine is another common strategy to block metabolism at a specific position and can alter the pKa of nearby functional groups. cambridgemedchemconsulting.com
Amide and Carboxylic Acid Replacements: The amide bond is a frequent target for bioisosteric replacement to improve metabolic stability and cell permeability. Heterocyclic rings such as oxadiazoles, triazoles, or imidazoles can mimic the hydrogen bonding properties of amides. drughunter.com For instance, 5-oxo-1,2,4-oxadiazole rings have been used as bioisosteres for carboxylic acids, offering increased lipophilicity and enhanced oral bioavailability. drughunter.com
Methyl Group Replacements: The trifluoromethyl group is sometimes used as a bioisostere for a tert-butyl group, which can lead to decreased lipophilicity and improved metabolic stability. cambridgemedchemconsulting.com
In the context of developing new non-steroidal anti-inflammatory drugs (NSAIDs), bioisosteric replacement of a methylthiopropionate fragment with an ethylthioacetate fragment resulted in a significant increase in anti-inflammatory activity. nih.gov Similarly, introducing an N-acetylcysteine fragment also proved beneficial for biological activity. nih.gov
The following table details research findings on bioisosteric replacements in related molecular scaffolds.
| Original Fragment | Bioisosteric Replacement | Compound Series | Observed Outcome | Reference |
| Methylthiopropionate | Ethylthioacetate | drughunter.comcambridgemedchemconsulting.comresearchgate.nettriazino[2,3-c]quinazolines | Significant increase in anti-inflammatory activity. | nih.gov |
| Carboxylic Acid | 5-oxo-1,2,4-oxadiazole | AT1 Receptor Antagonists | Enhanced oral bioavailability while maintaining potent receptor activity. | drughunter.com |
| Hydrogen | Deuterium | Telaprevir Analogue | Increased chemical stability and suppressed epimerization. | cambridgemedchemconsulting.com |
| tert-Butyl | Trifluoromethyl Oxetane | General | Decreased lipophilicity and improved metabolic stability. | cambridgemedchemconsulting.com |
Strategies for Enhancing Ligand Binding Affinity
Enhancing the binding affinity of a ligand for its target protein is a primary goal of lead optimization. unimi.it Beyond the strategies mentioned above, several other approaches can be employed to strengthen these molecular interactions.
One effective method is to increase the number and quality of interactions between the ligand and the target. This can involve introducing new functional groups that can form additional hydrogen bonds, electrostatic interactions, or hydrophobic contacts. mdpi.com For example, the hydroxamic acid moiety (-CONHOH) present in many inhibitors is a key pharmacophore known to chelate metal ions, such as zinc, in the active site of metalloenzymes. nih.gov
Molecular docking studies can provide valuable insights into the binding mode of a ligand and guide the rational design of more potent analogues. For instance, docking simulations of N-hydroxybutanamide derivatives with matrix metalloproteinase-9 (MMP-9) revealed that a stronger affinity was associated with a higher estimated free energy of binding, providing a promising starting point for structural modifications to improve potency. mdpi.com
Another powerful strategy is the concept of multivalency, where multiple copies of a ligand are linked together. This can lead to a significant increase in binding affinity (avidity) if the target protein has multiple binding sites in close proximity. unimi.itmdpi.com
The table below summarizes key findings related to strategies for enhancing the binding affinity of N-hydroxyacetamide analogues and related compounds.
| Compound/Series | Target | Strategy | Research Finding | Ki Value / IC50 | Reference |
| N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide | Aminopeptidase N (APN) | Introduction of a metal-chelating hydroxamate group and a naphthalene (B1677914) moiety for hydrophobic interactions. | Identified as a potent inhibitor of APN. | 3.5 µM | nih.gov |
| Iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide | MMP-2, MMP-9, MMP-14 | Ring opening of N-substituted succinimide (B58015) and introduction of an iodoaniline group. | Showed significant inhibition of multiple MMPs. | 1–1.5 μM | mdpi.com |
| AT1 Receptor Antagonists | AT1 Receptor | Replacement of a tetrazole ring with a 5-oxo-1,2,4-oxadiazole ring. | Increased lipophilicity, leading to enhanced oral bioavailability. | N/A | drughunter.com |
These rational design principles, supported by empirical data and computational modeling, provide a robust framework for the systematic optimization of N-hydroxy-2-(methylamino)acetamide derivatives to produce analogues with superior binding affinity and improved pharmacological properties.
Molecular Mechanism of Action Studies for N Hydroxy 2 Methylamino Acetamide and Analogues
Investigation of Enzyme and Receptor Binding Mechanisms
The binding of N-hydroxy acetamide (B32628) derivatives to their biological targets is a multifaceted process involving specific kinetic profiles and intricate molecular interactions. These interactions are fundamental to understanding their mechanism of action and for the rational design of more potent and selective compounds.
Studies on various N-hydroxy acetamide analogues have revealed different modes of enzyme inhibition. For instance, N-methylacetazolamide, a competitive inhibitor of carbonic anhydrase, demonstrates a mode of inhibition that contrasts with the noncompetitive inhibition observed with primary sulfonamide inhibitors like acetazolamide. nih.gov In contrast, certain 4-Hydroxy Pd-C-III derivatives, which also feature an acetamide-like structure, have been identified as mixed-type inhibitors of α-glucosidase. nih.gov This indicates that they can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities.
The complexity of these interactions is further highlighted by the behavior of N-hydroxy-N-methyl-substituted sulfonamides, which act as irreversible inhibitors of carbonic anhydrase. nih.gov This irreversible action suggests the formation of a stable, covalent bond with the enzyme, leading to a permanent loss of its catalytic activity.
The inhibitory activity of N-hydroxy acetamide analogues is often attributed to their ability to form specific non-covalent and covalent interactions within the active sites of their target enzymes. A key feature of many of these compounds is the hydroxamic acid moiety (-CONHOH), which is known for its metal-chelating properties. This is particularly relevant for metalloenzymes.
Docking studies of N-hydroxy-substituted 2-aryl acetamide analogues designed as HIV-1 integrase inhibitors have underscored the critical role of hydrogen bonding. These studies revealed important hydrogen bond and hydrophobic interactions with key amino acid residues such as Asn155, Lys156, and Lys159 within the enzyme's binding pocket. nih.gov Similarly, molecular docking of novel pyrazolopyrimidine acetamide derivatives with the translocator protein (TSPO) showed hydrogen bonds with residues like Trp-51 and Trp-138. researchgate.net
In the context of COX-2 inhibitors, docking simulations of isonicotinic acid analogues predicted several hydrogen bond interactions of the amide NH and pyridine-N with Arg121 and Tyr356 residues within the active site. nih.gov Furthermore, the central hydroxyl group of some first-generation HIV-1 protease inhibitors, which share structural similarities with N-hydroxy acetamides, mimics the transition state of the hydrolysis step by binding with the catalytic aspartic acid residues Asp25 and Asp25'. nih.gov
Molecular dynamics (MD) simulations have proven to be a valuable tool for understanding the dynamic behavior of N-hydroxy acetamide analogues when bound to their protein targets. These simulations provide insights into the stability of the protein-ligand complex and the conformational changes that may occur upon binding.
For example, MD simulations were employed in the study of imidazolo-triazole hydroxamic acid derivatives to determine the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), solvent accessible surface area (SASA), and the number of hydrogen bonds, all of which indicated good interaction between the ligand and the receptor. ajchem-a.com In another study, MD simulations of acetamide derivatives as potential anti-HIV drugs helped in identifying possible excipient substances and understanding the conformational rigidity conferred by intramolecular hydrogen bonds. researchgate.net Furthermore, the binding of melatonin (B1676174) and its metabolites, which can be considered distant analogues, to the aryl hydrocarbon receptor was investigated using MD simulations to calculate binding free energies and confirm their ability to bind to the receptor. nih.gov
Pathway Analysis and Biological Network Perturbation
The biological effects of N-hydroxyacetamide analogues are often the result of their interaction with key enzymatic nodes within cellular networks. By inhibiting specific enzymes, these compounds can perturb entire signaling pathways and alter the cellular landscape. A significant focus of research has been on their role as inhibitors of zinc-dependent enzymes, such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). researchgate.net
Inhibition of these enzymes can lead to downstream effects on cell cycle regulation, apoptosis, and angiogenesis. For instance, the inhibition of aminopeptidase (B13392206) N by N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide has been shown to disrupt angiogenesis, a critical process in tumor growth. nih.gov This highlights the potential of these compounds to modulate complex biological processes through targeted enzymatic inhibition.
N-hydroxyacetamide analogues can significantly modulate cellular signaling cascades, which are crucial for transmitting extracellular signals to the cellular interior, dictating cellular responses. The primary mechanism often involves the inhibition of enzymes that are key components of these cascades.
One of the most extensively studied areas is the inhibition of HDACs by hydroxamic acid derivatives. mdpi.comnih.gov HDACs play a critical role in regulating gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, hydroxamic acid analogues can lead to histone hyperacetylation, resulting in a more relaxed chromatin structure and the activation of gene expression. nih.gov This can, in turn, affect various signaling pathways that control cell proliferation, differentiation, and survival.
Furthermore, studies have shown that certain acetamide derivatives can influence other signaling pathways. For example, N-(2-hydroxy phenyl) acetamide has been observed to profoundly inhibit the expression of c-Fos protein and mRNA. nih.gov The c-Fos protein is an important component of the AP-1 transcription factor complex, which is involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. Its inhibition suggests a modulation of the signaling pathways that regulate its expression.
Table 1: Modulation of Cellular Signaling Components by N-hydroxyacetamide Analogues
| Compound/Analogue | Target/Pathway | Observed Effect | Reference |
| Suberoylanilide hydroxamic acid (SAHA) | Histone Deacetylases (HDACs) | Inhibition, leading to histone hyperacetylation | mdpi.comnih.gov |
| N-(2-hydroxy phenyl) acetamide | c-Fos | Inhibition of protein and mRNA expression | nih.gov |
| N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide | Aminopeptidase N | Inhibition, leading to anti-angiogenic effects | nih.gov |
This table is generated based on available research on analogues and may not be directly representative of N-hydroxy-2-(methylamino)acetamide.
The modulation of cellular signaling cascades by N-hydroxyacetamide analogues ultimately translates into altered patterns of gene and protein expression. These changes are the molecular fingerprint of the compound's activity and provide a deeper understanding of its mechanism of action.
Gene expression profiling studies have been instrumental in elucidating the effects of hydroxamic acid derivatives. For instance, treatment of cancer cells with HDAC inhibitors like suberoylanilide hydroxamic acid (SAHA) leads to changes in the expression of a multitude of genes involved in cell cycle arrest, apoptosis, and differentiation. science.gov These genome-wide expression changes underscore the profound impact of these compounds on cellular function. nih.gov
Proteomic analyses offer a complementary perspective by examining the changes in the protein landscape of the cell following compound treatment. nih.govnih.gov For example, treatment with N-(2-hydroxy-5-nitrophenyl)acetamide has been shown to influence the expression profile of several genes in Arabidopsis thaliana, with the most responsive upregulated gene being the pathogen-inducible terpene synthase TPS04. mdpi.com This indicates that the compound can trigger specific transcriptional responses.
Table 2: Selected Gene and Protein Expression Changes in Response to N-hydroxyacetamide Analogue Treatment
| Compound/Analogue | Cell/Organism | Gene/Protein | Regulation | Reference |
| N-(2-hydroxy phenyl) acetamide | Rat Brain | c-Fos mRNA | Down-regulated | nih.gov |
| N-(2-hydroxy-5-nitrophenyl)acetamide | Arabidopsis thaliana | TPS04 | Up-regulated | mdpi.com |
This table is generated based on available research on analogues and may not be directly representative of N-hydroxy-2-(methylamino)acetamide.
Diverse Biological Activities and Research Applications of N Hydroxy 2 Methylamino Acetamide Derivatives
Anti-inflammatory Research Prospects
The potential of acetamide (B32628) derivatives as anti-inflammatory agents is an active area of investigation. Research has focused on their ability to modulate key inflammatory mediators and pathways in various experimental models.
In vitro studies are fundamental in screening and understanding the anti-inflammatory potential of N-hydroxy-2-(methylamino)acetamide derivatives. A common approach involves using cell lines like J774.A1 macrophages stimulated with lipopolysaccharide (LPS) to mimic an inflammatory state. nih.govresearchgate.net In these models, the efficacy of the compounds is assessed by their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) and reactive oxygen species (ROS). nih.govresearchgate.netmdpi.com For instance, studies have shown that certain acetamide derivatives can significantly inhibit NO formation in stimulated macrophages, suggesting a potential mechanism for their anti-inflammatory effects. nih.gov
Further mechanistic elucidation has been pursued by examining their impact on pro-inflammatory cytokines. In models of adjuvant-induced arthritis in rats, treatment with compounds like N-(2-hydroxy phenyl) acetamide has been shown to reduce the serum levels of key cytokines such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) compared to the diseased control group. nih.gov Similarly, in a model of doxorubicin-induced nephrotoxicity, N-(2-hydroxy phenyl) acetamide (NA-2) attenuated the expression of inflammatory markers including IL-1β, IL-6, and TNF-α in renal tissue. nih.gov The in vitro anti-inflammatory potential of NA-2 was also demonstrated through whole blood oxidative burst and nitric oxide assays. nih.gov These findings highlight the role of these derivatives in modulating critical cytokine signaling pathways involved in inflammation.
A significant focus of anti-inflammatory drug research is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins (B1171923) (PGs). nih.govresearchgate.net The therapeutic anti-inflammatory action of non-steroidal anti-inflammatory drugs (NSAIDs) is primarily due to the inhibition of COX-2, an isoform induced during inflammation, while undesirable side effects are often linked to the inhibition of the constitutively expressed COX-1. nih.gov Consequently, the development of selective COX-2 inhibitors is a promising strategy for creating safer anti-inflammatory agents. nih.govnih.gov
Acetamide derivatives are being explored as scaffolds for the development of selective COX-2 inhibitors. archivepp.com The general anti-inflammatory mechanism of COX-2 inhibitors involves the blockade of prostaglandin (B15479496) synthesis, which in turn can affect pathways such as NF-κB signaling. nih.gov Research into various heterocyclic compounds, including those with an acetamide moiety, aims to identify structures that can selectively bind to the active site of the COX-2 enzyme. archivepp.com For example, studies on phenoxy acetamide derivatives have evaluated their COX-II inhibitory activity, with some compounds showing notable IC50 values in vitro. archivepp.com The strategic design of acetamide derivatives continues to be a key approach in the search for new and effective COX-2 inhibitors. archivepp.com
Antioxidant Activity Investigations
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the body's ability to neutralize them, is implicated in numerous diseases. Acetamide derivatives have been investigated for their potential to counteract these harmful effects.
The antioxidant activity of acetamide derivatives is frequently evaluated by their ability to scavenge stable free radicals. nih.gov Common in vitro assays include the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging method and the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. nih.govnih.gov The ABTS assay measures the capacity of a compound to scavenge the ABTS radical cation (ABTS•+) compared to a standard antioxidant like Trolox. nih.govmdpi.com Similarly, the DPPH assay is based on the colorimetric measurement of the reduction of the DPPH free radical in the presence of an antioxidant. mdpi.com
Beyond direct radical scavenging, studies have examined the ability of these compounds to modulate markers of oxidative stress in cellular models. nih.gov In adjuvant-induced arthritic rats, N-(2-hydroxy phenyl) acetamide was found to alter oxidative stress markers, including nitric oxide and peroxide, in conjunction with its anti-inflammatory effects. nih.gov In macrophage cell lines, certain acetamide derivatives have shown an ability to inhibit the production of ROS and NO induced by stimulants like tert-butyl hydroperoxide (t-BuOH). nih.govresearchgate.net This suggests that the antioxidant properties of these compounds may be linked to their free radical scavenging capabilities. nih.gov
A variety of in vitro models are employed to assess the antioxidant potential of N-hydroxy-2-(methylamino)acetamide and its derivatives. A widely used model involves stimulating macrophage cell lines, such as J774.A1, with agents like LPS or t-BuOH to induce oxidative stress through the production of ROS and NO. nih.govresearchgate.netmdpi.com This allows researchers to quantify the inhibitory effect of the test compounds on these reactive species. researchgate.net
Another established model is the oxidative hemolysis assay, where red blood cells are exposed to an oxidizing agent like hydrogen peroxide (H₂O₂). biorxiv.org The ability of a compound to protect the cells from H₂O₂-induced hemolysis serves as a measure of its antioxidant capacity. biorxiv.org This is particularly relevant as H₂O₂ is a ROS molecule that can be present at inflammation sites and can cross cell membranes to cause damage. biorxiv.org Additionally, neurotoxicity models, such as H₂O₂-induced stress in SH-SY5Y neuroblastoma cells and 6-hydroxydopamine (6-OHDA) toxicity in synaptosomes, are used to evaluate the neuroprotective and antioxidant effects of compounds in contexts relevant to neurodegenerative diseases. mdpi.com These diverse models provide a comprehensive platform for investigating the antioxidant mechanisms of acetamide derivatives.
Antiproliferative and Anticancer Research
The search for novel therapeutic agents for cancer treatment has led to the investigation of various synthetic compounds, including derivatives of acetamide. These compounds have been evaluated for their ability to inhibit cancer cell growth and induce apoptosis.
Studies have demonstrated the antiproliferative effects of these derivatives against various cancer cell lines. For example, N-(2-hydroxyphenyl) acetamide (NA-2) has been shown to significantly inhibit the growth of the human breast cancer cell line MCF-7. nih.gov The potency of this inhibition is often quantified by the half-maximal inhibitory concentration (IC50), with NA-2 showing an IC50 of 1.65 mM after 48 hours of treatment. nih.gov Mechanistic studies revealed that the anticancer activity of NA-2 against MCF-7 cells is mediated through the arrest of the cell cycle at the G0/G1 phase and the induction of apoptosis, evidenced by an enhanced Bax/Bcl-2 ratio. nih.gov
The brine shrimp lethality bioassay is often used as a simple, rapid, and inexpensive preliminary screen to evaluate the biological activity of synthetic compounds. nih.govresearchgate.net Some acetamide derivatives have shown significant activity in this test, indicating their potential for further investigation as bioactive agents. nih.gov In addition to direct cytotoxicity, other anticancer mechanisms are being explored. For instance, N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide was identified as a potent inhibitor of aminopeptidase (B13392206) N (APN), an enzyme implicated in tumor invasion and angiogenesis. nih.govelsevierpure.com Furthermore, certain N-hydroxybutanamide derivatives have been shown to inhibit matrix metalloproteinases (MMPs), which play a crucial role in tumor invasion and metastasis, and have demonstrated both antitumor and antimetastatic effects in in vivo models. nih.gov The investigation of 2-(substituted phenoxy) acetamide derivatives has also revealed that compounds with halogen substitutions on the aromatic ring favor anticancer activity. researchgate.net
Interactive Data Table: Antiproliferative Activity of Acetamide Derivatives
| Compound | Cell Line | Assay | Result (IC50) | Source |
| N-(2-hydroxyphenyl) acetamide (NA-2) | MCF-7 (Breast Cancer) | MTT Assay | 1.65 mM | nih.gov |
| N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (3c) | MCF-7 (Breast Cancer) | Not Specified | Active | researchgate.net |
| N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (3c) | SK-N-SH (Neuroblastoma) | Not Specified | Active | researchgate.net |
| Hydroxylated Biphenyl Compound 11 | Melanoma | Proliferation Assay | 1.7 ± 0.5 µM | mdpi.com |
| Hydroxylated Biphenyl Compound 12 | Melanoma | Proliferation Assay | 2.0 ± 0.7 µM | mdpi.com |
Inhibition of Cancer Cell Growth and Viability in In Vitro Models
N-hydroxy-2-(methylamino)acetamide derivatives have demonstrated notable potential in curbing the proliferation of various cancer cells in laboratory settings. The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines, with their potency typically expressed as the half-maximal inhibitory concentration (IC50).
One study highlighted the potent antitumor effect of N-(2-hydroxyphenyl) acetamide (NA-2), a related acetamide derivative, against the human breast cancer cell line MCF-7. nih.gov This compound significantly inhibited the growth of MCF-7 cells, showing an IC50 value of 1.65 mM after 48 hours of treatment. nih.gov Similarly, research into N-hydroxybutanamide derivatives revealed varying levels of cytotoxicity across different cancer cell lines. For instance, derivatives with a benzohydrazide (B10538) moiety containing a meta- or para-nitro group were more toxic to carcinoma cells than those with an ortho-nitro group. mdpi.com The substitution of the nitro group with a methoxy (B1213986) group at the ortho position also resulted in higher toxicity to carcinoma cells. mdpi.com
Furthermore, a series of novel acetamide-based compounds were identified as potent inhibitors of Heme Oxygenase-1 (HO-1), an enzyme overexpressed in many tumors. nih.gov Selected compounds from this series, such as 7i and 7l–p, were tested for their anticancer activity against prostate (DU145), lung (A549), and glioblastoma (U87MG, A172) cancer cells, with the best activity observed against U87MG cells. nih.gov Another study on benzimidazole (B57391) derivatives linked to an acetamide moiety found that compounds 10 and 13 were the most active against A549, SKOV3, and MDA-MB231 cell lines, with IC50 values ranging from 10.49 to 36.74 μM. mdpi.com
The cytotoxic activity of N-methyl derivatives of norbelladine (B1215549) was also assessed against hepatocarcinoma (Huh7), adenocarcinoma (HCT-8), and acute myeloid leukemia (THP-1) cell lines. mdpi.com Norbelladine itself showed modest activity, while its N-methylation led to a slight decrease in the CC50 values for both Huh7 and THP-1 cells. mdpi.com
Table 1: In Vitro Anticancer Activity of Acetamide Derivatives
| Compound/Derivative Class | Cancer Cell Line | Activity Metric | Reported Value | Reference |
|---|---|---|---|---|
| N-(2-hydroxyphenyl) acetamide (NA-2) | MCF-7 (Breast) | IC50 | 1.65 mM | nih.gov |
| N-hydroxybutanamide derivatives | HeLa, HepG2 | Cytotoxicity | Low toxicity | mdpi.com |
| N-hydroxybutanamide derivatives | A-172, U-251 MG (Glioma) | Cytotoxicity | Slightly toxic | mdpi.com |
| Acetamide-based HO-1 inhibitors | U87MG (Glioblastoma) | Anticancer Activity | Most active among tested lines | nih.gov |
| Benzimidazole-acetamide derivative (13) | MDA-MB-231 (Breast) | IC50 | 10.49 µM | mdpi.com |
| Benzimidazole-acetamide derivative (13) | SKOV3 (Ovarian) | IC50 | 12.18 µM | mdpi.com |
| Norbelladine | THP-1 (Leukemia) | CC50 | 148 µM | mdpi.com |
| Norbelladine | Huh7 (Hepatocarcinoma) | CC50 | 233 µM | mdpi.com |
Induction of Apoptosis and Cell Cycle Arrest Mechanisms
A primary mechanism through which N-hydroxy-2-(methylamino)acetamide derivatives exert their anticancer effects is by inducing programmed cell death (apoptosis) and halting the cell division cycle.
For example, N-(2-hydroxyphenyl) acetamide (NA-2) was found to induce apoptosis in MCF-7 breast cancer cells by increasing the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. nih.gov It also caused cell cycle arrest at the G0/G1 phase. nih.gov Similarly, certain benzimidazole derivatives containing an acetamide linkage were shown to effectively suppress cell cycle progression and trigger apoptosis in MDA-MB-231, SKOV3, and A549 cancer cells. mdpi.com Specifically, one compound induced G1/S arrest in A549 and MDA-MB-231 cells, while another caused G2/S phase arrest in MDA-MB-231 and SKOV3 cells. mdpi.com
Studies on substituted 2-hydroxy-N-(arylalkyl)benzamides also revealed their ability to induce apoptosis. nih.gov One of the most potent compounds in this series, N-((R)-1-(4-chlorophenylcarbamoyl)-2-phenylethyl)-5-chloro-2-hydroxybenzamide (6k), was shown to increase several apoptotic markers in the G361 melanoma cell line, including the activation of caspases and the cleavage of poly-(ADP-ribose)polymerase (PARP). nih.gov The induction of cell cycle arrest is a common finding; for instance, the dichloromethane (B109758) fraction of Toddalia asiatica, which contains various compounds, was observed to cause cell cycle arrest at the G2/M phase in HT-29 colon cancer cells. nih.gov This arrest was linked to the generation of reactive oxygen species (ROS). nih.gov
The sesquiterpene lactone Janerin has also been shown to cause cell cycle arrest at the G2/M phase in the THP-1 leukemic cell line by decreasing the expression of the CDK1/Cyclin-B complex. mdpi.com This was accompanied by the induction of apoptosis, confirmed by the upregulation of Bax, cleaved PARP-1, and cleaved caspase 3. mdpi.com
Table 2: Mechanisms of Action of Acetamide Derivatives in Cancer Cells
| Compound/Derivative Class | Cancer Cell Line | Mechanism | Effect | Reference |
|---|---|---|---|---|
| N-(2-hydroxyphenyl) acetamide (NA-2) | MCF-7 | Apoptosis Induction | Enhanced Bax/Bcl-2 ratio | nih.gov |
| N-(2-hydroxyphenyl) acetamide (NA-2) | MCF-7 | Cell Cycle Arrest | Arrest at G0/G1 phase | nih.gov |
| Benzimidazole-acetamide derivatives | A549, MDA-MB-231, SKOV3 | Apoptosis Induction | Triggered apoptosis | mdpi.com |
| Benzimidazole-acetamide derivatives | A549, MDA-MB-231 | Cell Cycle Arrest | G1/S or G2/S phase arrest | mdpi.com |
| Substituted 2-hydroxy-N-(arylalkyl)benzamides | G361 (Melanoma) | Apoptosis Induction | Caspase activation, PARP cleavage | nih.gov |
| Janerin | THP-1 (Leukemia) | Cell Cycle Arrest | Arrest at G2/M phase | mdpi.com |
Targeting DNA-modifying Enzymes (e.g., Topoisomerase II)
Topoisomerase II is a vital enzyme that regulates DNA topology and is a key target for many anticancer drugs. ca.gov These inhibitors function by creating and resealing DNA double-strand breaks; interfering with this process leads to DNA damage and cell death. ca.govnih.gov Topoisomerase II inhibitors are categorized as either "poisons," which stabilize the enzyme-DNA cleavage complex, or "catalytic inhibitors," which prevent the enzyme from functioning. ca.govnih.gov
While direct studies on N-hydroxy-2-(methylamino)acetamide targeting Topoisomerase II are specific, related structures have shown activity. For instance, novel hybrids of naphthoquinone and thiazolopyrimidine were designed as dual inhibitors of Topoisomerase IIα and the epidermal growth factor receptor (EGFR). nih.gov The most potent of these compounds acted as catalytic inhibitors of Topoisomerase II, preventing the enzyme from converting catenated kinetoplast DNA (kDNA) into its linear form. nih.gov This mode of action, which avoids the DNA damage associated with topoisomerase poisons like doxorubicin, suggests a potentially safer therapeutic profile. nih.govnih.gov
Antimicrobial and Antiviral Potential
Beyond their anticancer properties, derivatives of N-hydroxy-2-(methylamino)acetamide have been investigated for their ability to combat microbial and viral infections.
Antifungal Efficacy Against Specific Pathogens
Certain acetamide derivatives have shown significant promise as antifungal agents. A study focused on novel 2-((2-hydroxyphenyl)methylamino)acetamide derivatives reported excellent antifungal activities against the plant pathogens Sclerotinia sclerotiorum and Phytophthora capsici. nih.gov Notably, compound 5e from this series exhibited potent activity against S. sclerotiorum with a half-maximal effective concentration (EC50) of 2.89 µg/mL, which was superior to the commercial fungicide chlorothalonil. nih.gov Molecular docking studies suggested that these compounds might exert their effect by inhibiting the succinate (B1194679) dehydrogenase (SDH) enzyme. nih.gov
In a different study, a series of 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives were synthesized and evaluated for their in vitro antifungal activity against a range of clinically relevant fungal pathogens. nih.gov Many of these compounds showed potent activity, with minimum inhibitory concentrations (MICs) as low as ≤ 0.0313 μg/mL against pathogens like Candida glabrata and Cryptococcus neoformans. nih.gov
Table 3: Antifungal Activity of Acetamide and Related Derivatives
| Compound/Derivative | Fungal Pathogen | Activity Metric | Reported Value | Reference |
|---|---|---|---|---|
| Compound 5e (2-((2-hydroxyphenyl)methylamino)acetamide derivative) | Sclerotinia sclerotiorum | EC50 | 2.89 µg/mL | nih.gov |
| 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives (A6-A20) | Candida glabrata 537 | MIC | ≤ 0.0313 µg/mL | nih.gov |
| 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives (A6-A20) | Cryptococcus neoformans H99 | MIC | ≤ 0.0313 µg/mL | nih.gov |
Antiviral Activity Against Key Viral Enzymes (e.g., HIV-1 Integrase, NNRTIs)
The search for novel antiretroviral agents has led to the exploration of acetamide derivatives. HIV-1 integrase (IN) is an essential enzyme for viral replication, and its inhibition is a key therapeutic strategy. nih.gov Non-catalytic site integrase inhibitors (NCINIs) represent a class of allosteric inhibitors with potential as new antiretrovirals. nih.gov One novel NCINI, JTP-0157602, demonstrated potent antiviral activity against HIV-1, with a serum-shifted 90% effective concentration (EC90) of 138 nM. nih.gov This compound was found to inhibit HIV-1 replication primarily during the late phase of the replication cycle. nih.gov
Additionally, studies on N-methyl derivatives of norbelladine assessed their antiviral properties. mdpi.com Against a pseudotyped HIV-1, norbelladine and N-methylnorbelladine were the most active compounds, with EC50 values of 66.89 µM and 42.28 µM, respectively. The N-methylation of norbelladine led to an increased selectivity index, suggesting a more favorable profile. mdpi.com It is important to note that HIV-2, which is endemic in West Africa, is intrinsically resistant to non-nucleoside reverse-transcriptase inhibitors (NNRTIs). nih.gov
Role as Pharmacological Probes and Chemical Biology Tools
Derivatives of N-hydroxy-2-(methylamino)acetamide serve as valuable tools in chemical biology and pharmacology for dissecting complex biological pathways. Their ability to selectively interact with specific enzymes or cellular components makes them effective pharmacological probes.
For example, the development of novel N-hydroxy-2-arylisoindoline-4-carboxamides led to the identification of potent and selective inhibitors of histone deacetylase 11 (HDAC11). nih.gov An advanced analog from this series, FT895, displayed promising cellular activity and pharmacokinetic properties, making it a useful tool to investigate the biology of HDAC11 and its therapeutic potential in oncology and inflammation. nih.gov
The use of molecular docking in structure-activity relationship (SAR) studies, as seen with the 2-((2-hydroxyphenyl)methylamino)acetamide derivatives, helps to elucidate the potential binding modes and targets of these compounds, such as the SDH enzyme. nih.gov This computational approach is crucial for designing more potent and selective inhibitors and for understanding the molecular basis of their activity. Similarly, the investigation of compounds like N-(2-hydroxyphenyl) acetamide (NA-2) helps to probe the mechanisms of apoptosis and cell cycle regulation in cancer cells. nih.gov
Design and Synthesis of Labeled Analogues for Target Engagement Studies
There is no available scientific literature detailing the design and synthesis of labeled analogues of N-hydroxy-2-(methylamino)acetamide. Methodologies for incorporating isotopic labels (such as 2H, 3H, 13C, or 15N) or fluorescent tags, which are crucial for target engagement studies, have not been reported for this specific molecule. Consequently, no data on synthetic routes, precursor molecules, or the characterization of such labeled compounds can be provided.
Application in Elucidating Biological Processes and Pathways
Consistent with the lack of synthesized labeled analogues, there are no research findings that describe the application of labeled N-hydroxy-2-(methylamino)acetamide derivatives to investigate biological processes or pathways. Studies utilizing such compounds to identify protein targets, quantify target occupancy, or trace metabolic fates have not been published. Therefore, detailed research findings or data tables related to its use in cellular or in vivo models for these purposes are not available.
While research on other related acetamide derivatives exists, such as N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide which has been identified as an inhibitor of aminopeptidase N, these findings are not directly applicable to N-hydroxy-2-(methylamino)acetamide as per the specific constraints of this article. nih.gov The principles of utilizing labeled compounds in research are well-established in medicinal chemistry and chemical biology, often involving techniques like radiolabeling to study pharmacokinetics or the mechanism of action of a drug candidate. However, the application of these techniques to N-hydroxy-2-(methylamino)acetamide has not been documented in the accessible scientific literature.
Future Research Directions and Translational Outlook for N Hydroxy 2 Methylamino Acetamide Research
Development of Advanced Synthetic Methodologies for Scalable Production
The progression of N-hydroxy-2-(methylamino)acetamide from a laboratory-scale compound to a viable candidate for broader applications hinges on the development of robust and scalable synthetic methods. Current approaches to synthesizing hydroxamic acids often involve the coupling of carboxylic acids or their activated derivatives (like esters or acyl chlorides) with hydroxylamine (B1172632) or its protected forms. nih.govacs.orgresearchgate.net One of the most straightforward methods involves the reaction of esters with hydroxylamine in the presence of a base. nih.govorganic-chemistry.org
For industrial-scale production, these methods must be optimized for efficiency, cost-effectiveness, and environmental sustainability. Future research will likely focus on:
Continuous Flow Synthesis: Shifting from traditional batch processing to continuous flow chemistry can offer superior control over reaction parameters, improve safety, and increase throughput.
Catalytic Approaches: Exploring novel catalysts can reduce the need for stoichiometric reagents, minimize waste, and improve reaction yields and purity. nih.gov
Biocatalysis: The use of enzymes to catalyze the formation of the hydroxamic acid moiety from amides or other precursors presents a green and highly selective synthetic route. nih.gov
| Synthetic Strategy | Starting Material | Key Reagents/Conditions | Potential for Scalability | Reference |
|---|---|---|---|---|
| Acyl Substitution | Carboxylic Acid | Hydroxylamine, Coupling Agents (e.g., EDC, HOBt) | Moderate; cost of coupling agents can be a factor. | nih.gov |
| Ester Aminolysis | Methyl/Ethyl Ester | Aqueous Hydroxylamine, Base (e.g., KOH, NaOH) | High; starting materials are often readily available. | nih.gov |
| Acyl Chloride Reaction | Acyl Chloride | Hydroxylamine Hydrochloride, Base | High; reaction is typically fast and efficient. | acs.orgnih.gov |
| Biocatalytic Conversion | Amide | Specific Enzymes (e.g., amidases) | High; offers high selectivity and mild conditions. | nih.gov |
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. For N-hydroxy-2-(methylamino)acetamide, these technologies can accelerate the design of new analogues with improved properties.
Quantitative Structure-Activity Relationship (QSAR): ML models can be trained on existing data to predict the biological activity of novel derivatives, guiding synthetic efforts toward more potent compounds.
Generative Models: AI can design entirely new molecules based on the acetamide (B32628) scaffold, exploring a vast chemical space to identify candidates with optimal characteristics for a specific biological target.
ADMET Prediction: In silico models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of new designs, allowing for early-stage deselection of compounds with unfavorable properties and reducing late-stage failures.
| AI/ML Application | Objective | Example Technique | Impact on Research |
|---|---|---|---|
| Virtual Screening | Identify new active compounds from large databases. | Docking simulations, Pharmacophore modeling | Accelerates identification of lead compounds. |
| Lead Optimization | Enhance potency and selectivity of known actives. | Free energy perturbation (FEP), QSAR | Reduces the number of required synthetic iterations. |
| De Novo Design | Create novel molecular structures with desired properties. | Recurrent Neural Networks (RNNs), Generative Adversarial Networks (GANs) | Expands intellectual property and discovers novel scaffolds. |
| Property Prediction | Forecast ADMET and physicochemical properties. | Graph Neural Networks (GNNs) | Improves selection of candidates for preclinical testing. |
Exploration of Multi-Target-Directed Ligands Based on the Acetamide Scaffold
Complex diseases often involve multiple biological pathways, making single-target drugs ineffective. The development of multi-target-directed ligands (MTDLs) is a promising strategy to address such complexity. nih.govnih.gov The N-hydroxy-2-(methylamino)acetamide structure is an excellent starting point for MTDL design.
The hydroxamic acid group is a well-established zinc-binding group (ZBG), capable of chelating metal ions in the active sites of metalloenzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). nih.govmdpi.comnih.gov The remainder of the N-hydroxy-2-(methylamino)acetamide scaffold can be chemically modified to incorporate pharmacophores that interact with a second, distinct biological target. This "hybrid" approach could lead to synergistic therapeutic effects and reduce the potential for drug-drug interactions that can arise from combination therapies. nih.gov
Future research could involve designing hybrids that combine the HDAC-inhibiting potential of the hydroxamic acid with moieties that target other key proteins involved in diseases like cancer or neurodegenerative disorders. nih.govrsc.org
Innovations in Delivery Systems and Formulation Strategies (Theoretical Perspectives)
The therapeutic efficacy of a compound is often limited by its physicochemical properties and its ability to reach the target site in the body. Innovations in drug delivery and formulation are critical for overcoming these hurdles. For a molecule like N-hydroxy-2-(methylamino)acetamide, several theoretical strategies could be explored.
Nanoparticle Encapsulation: Loading the compound into lipid-based or polymeric nanoparticles could improve its solubility, protect it from premature degradation, and enable targeted delivery to specific tissues or cells.
Transdermal Delivery: For certain applications, formulating the compound into a patch or gel for transdermal delivery could provide sustained release and improve patient compliance. Microneedle systems, which create microscopic channels in the skin, have been explored for delivering compounds including hydroxamic acid derivatives. glovbeauty.com
Prodrug Approaches: The molecule could be chemically modified into an inactive prodrug that is converted to the active N-hydroxy-2-(methylamino)acetamide at the target site, potentially improving its pharmacokinetic profile and reducing off-target effects.
| Delivery System | Theoretical Advantage for N-hydroxy-2-(methylamino)acetamide | Mechanism |
|---|---|---|
| Liposomes | Enhances solubility of poorly soluble derivatives; passive targeting to tumors (EPR effect). | Encapsulation within a lipid bilayer vesicle. |
| Polymeric Nanoparticles | Provides controlled, sustained release; surface can be functionalized for active targeting. | Entrapment within or conjugation to a polymer matrix. |
| Microneedle Patches | Enables non-invasive delivery across the skin barrier for systemic or local effects. | Physical disruption of the stratum corneum to enhance permeability. glovbeauty.com |
| Prodrugs | Improves bioavailability and reduces systemic exposure. | Chemical modification to a bioreversible derivative that is cleaved by enzymes at the target site. |
Collaborative and Interdisciplinary Research Initiatives
Realizing the full translational potential of N-hydroxy-2-(methylamino)acetamide will require a departure from siloed research efforts. Future progress will be driven by collaborative and interdisciplinary initiatives that bring together experts from diverse fields.
Successful development will necessitate a synergistic effort among:
Medicinal and Synthetic Chemists: To design and synthesize novel analogues and develop scalable production methods. nih.govscienceopen.com
Computational Scientists: To apply AI/ML models for compound design and property prediction.
Biologists and Pharmacologists: To evaluate the biological activity of new compounds and elucidate their mechanisms of action.
Pharmaceutical Scientists: To develop innovative formulations and drug delivery systems.
Such consortia, uniting academic institutions, pharmaceutical companies, and regulatory bodies, will be essential to navigate the complex path from basic research to a clinically or commercially viable product.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for preparing N-hydroxy-2-(methylamino)acetamide derivatives, and how can their purity be validated?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, derivatives like N-hydroxy-2-(4-(trifluoromethoxy)benzyloxy)phenylsulfonamido)acetamide are synthesized via O-silylation followed by deprotection, yielding solids with 42–87% efficiency . Purity validation requires 1H-NMR (e.g., δ 7.8–6.8 ppm for aromatic protons) and 13C-NMR (e.g., carbonyl signals at ~170 ppm) . Elemental analysis (C, H, N) should align with theoretical values within ±0.3% deviation .
Q. How can researchers characterize the structural stability of N-hydroxy-2-(methylamino)acetamide under experimental conditions?
- Methodological Answer : Use differential scanning calorimetry (DSC) to determine melting points (e.g., 83–116°C for sulfonamide derivatives ). For aqueous stability, perform pH-dependent degradation studies (e.g., 24-hour incubation at pH 2–9) and monitor via HPLC-UV at λ = 254 nm. Structural integrity can be confirmed using FT-IR (e.g., N–H stretching at ~3200 cm⁻¹ and C=O at ~1650 cm⁻¹) .
Q. What spectroscopic techniques are critical for confirming the identity of N-hydroxy-2-(methylamino)acetamide analogs?
- Methodological Answer :
- Mass Spectrometry (MS) : ESI-MS in positive ion mode to confirm molecular ions (e.g., [M+H]⁺ for C₅H₇N₃O₂ at m/z 142.06) .
- UV-Vis Spectroscopy : Monitor π→π* transitions in aromatic substituents (e.g., absorbance at 270–300 nm for phenylsulfonamide derivatives) .
Advanced Research Questions
Q. How can molecular docking tools like AutoDock Vina optimize the binding affinity of N-hydroxy-2-(methylamino)acetamide derivatives to metalloproteinases (e.g., MMP-9, MMP-12)?
- Methodological Answer :
Protein Preparation : Retrieve MMP-12 (PDB: 1ROS) or MMP-9 (PDB: 1GKD) structures from the PDB. Remove water molecules and add polar hydrogens using UCSF Chimera .
Ligand Preparation : Generate 3D conformers of the acetamide derivative using Avogadro and assign Gasteiger charges.
Docking Protocol : In AutoDock Vina, set the grid box to encompass the catalytic zinc ion (center_x = 10.5, center_y = 15.2, center_z = 20.1; size = 25 ų). Use a Lamarckian genetic algorithm with 20 runs .
Validation : Compare docking poses with known inhibitors (e.g., N-hydroxy-2-(N-hydroxyethyl)biphenyl-4-ylsulfonamido)acetamide bound to MMP-12, which interacts with His 222 and Phe 237 .
Q. What molecular dynamics (MD) parameters are essential to simulate the interaction of N-hydroxy-2-(methylamino)acetamide with MMP-9 over a 100-ns trajectory?
- Methodological Answer :
- Force Field : Use AMBER ff14SB for the protein and GAFF2 for the ligand.
- Solvation : Solvate the complex in a TIP3P water box with 10 Å padding.
- Equilibration : Minimize energy (5,000 steps), heat to 310 K (NVT, 100 ps), and equilibrate pressure (NPT, 100 ps).
- Production Run : Perform 100-ns simulation with a 2-fs time step. Analyze root-mean-square deviation (RMSD) of the ligand-protein complex and hydrogen bonding with catalytic residues (e.g., Glu 402 in MMP-9) .
Q. How can researchers resolve contradictions in reported toxicological data for N-hydroxy-2-(methylamino)acetamide analogs?
- Methodological Answer :
- In Silico Prediction : Use tools like ProTox-II to predict acute toxicity (LD₅₀) and hepatotoxicity .
- In Vitro Assays : Perform MTT assays on HepG2 cells (72-hour exposure) to determine IC₅₀ values. Compare with structurally similar compounds (e.g., N-(5-amino-9,10-dioxoanthracen-1-yl)acetamide ).
- Cross-Validation : Replicate conflicting studies under standardized conditions (e.g., pH 7.4, 37°C) and validate using LC-MS/MS to rule out degradation products .
Q. What strategies ensure selective inhibition of target enzymes (e.g., ADAM-17) over off-target proteases like ACE or DPPIV?
- Methodological Answer :
- Structural Optimization : Introduce substituents that sterically hinder off-target binding (e.g., 3-fluorobenzyloxy groups reduce ACE affinity) .
- Enzyme Assays : Test selectivity via fluorogenic substrate assays (e.g., Mca-PLGL-Dpa-AR-NH₂ for ADAM-17 vs. Mca-RPPGFSAFK-Dpa for ACE) .
- Crystallography : Resolve co-crystal structures to identify key interactions (e.g., hydrogen bonds with Leu 348 in ADAM-17) .
Data Analysis & Contradiction Management
Q. How should researchers interpret discrepancies between computational docking scores and experimental IC₅₀ values for acetamide derivatives?
- Methodological Answer :
Rescoring : Recalculate binding energies using MM/GBSA in AMBER to account for solvation effects .
Conformational Sampling : Use metadynamics to identify low-energy ligand conformations missed in rigid docking .
Experimental Confounds : Control for cell membrane permeability (e.g., logP > 2.5) and serum protein binding (e.g., 90% fetal bovine serum incubation) .
Q. What statistical approaches are recommended for analyzing dose-response data in enzyme inhibition studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., log(inhibitor) vs. response in GraphPad Prism).
- Outlier Detection : Use Grubbs’ test (α = 0.05) to exclude anomalous replicates.
- Error Propagation : Report 95% confidence intervals for IC₅₀ values derived from triplicate experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
